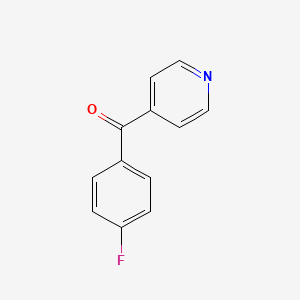

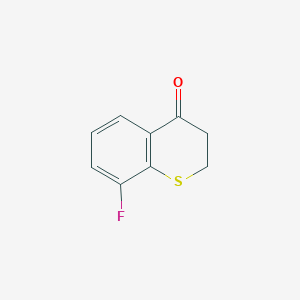

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

説明

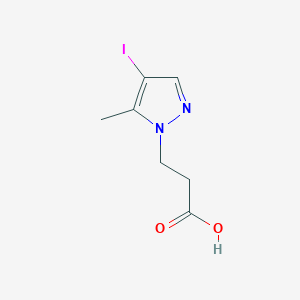

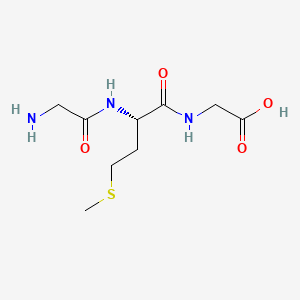

8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as F2T, is an organic compound that has been found to have a variety of biomedical applications. It is a thiochromenone, which is a type of organic compound that contains a thiochromen-4-one moiety, making it a highly useful compound for research. F2T has been found to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects. In addition, F2T has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and diabetes.

科学的研究の応用

Hepatitis B Virus Inhibition

A novel compound incorporating the thiochromen-4-one framework, specifically designed for antiviral research, has demonstrated significant inhibitory activity against the Hepatitis B virus (HBV). Synthesized derivatives, including 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, have been evaluated for their potential as HBV inhibitors. The molecular structure and interactions were thoroughly analyzed, revealing promising antiviral properties through molecular docking studies and in vitro assays, indicating nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).

Synthetic Methodology Development

Research has been conducted to develop efficient synthetic routes for derivatives of 2-aryl-4H-thiochromen-4-one, utilizing cross-coupling reactions. These methodologies enable the synthesis of functionally diverse thiochromone scaffolds, which are crucial for pharmaceutical research. Such synthetic strategies enhance the versatility and applicability of thiochromen-4-one derivatives in drug discovery and development (Li et al., 2021).

Nucleophilic Trifluoromethylation

The nucleophilic trifluoromethylation of RF-containing quinolones and thiochromones, including 8-aza- and 1-thiochromones, demonstrates the chemical versatility and reactivity of the thiochromen-4-one ring system. Such reactions allow for the introduction of trifluoromethyl groups, enhancing the molecular properties for further pharmaceutical applications (Sosnovskikh et al., 2005).

Reactivity and Transformation

The study of 2-trifluoromethyl-4H-thiochromen-4-one and its derivatives underlines the compound's reactivity and potential for generating a variety of functional molecules. These transformations include reactions with amines, hydrazine, and other nucleophiles, showcasing the thiochromen-4-one core's utility in synthesizing diverse chemical entities for potential biological activities (Usachev et al., 2006).

Fluorometric Detection and Assays

Fluorometric methods leveraging the thiochrome derivative's fluorescence properties have been explored for sensitive detection of biologically relevant molecules. The development of assays based on thiochrome fluorescence enhancement indicates the potential for thiochromen-4-one derivatives in analytical and diagnostic applications, especially in the quantification of vitamins and enzymes (Zou et al., 2020).

特性

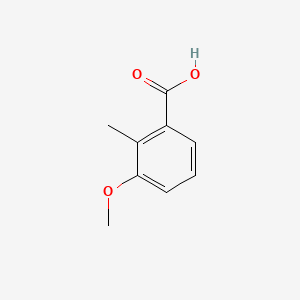

IUPAC Name |

8-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPXAUNBZAYCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427928 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

CAS RN |

21243-12-9 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。